![molecular formula C12H19NO4 B13543026 1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid typically involves the following steps:
Protection of the amine group: The Boc group is introduced to protect the amine group.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the azetidine ring.
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions during chemical transformations, allowing for selective reactions to occur at other functional groups . The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid can be compared with other Boc-protected compounds, such as:
- 1-[(Tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid .
- 1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid .
These compounds share the Boc protecting group but differ in the structure of the nitrogen-containing ring, which can influence their reactivity and applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13,9(14)15)8-4-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
PWXIBBXJNNPUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





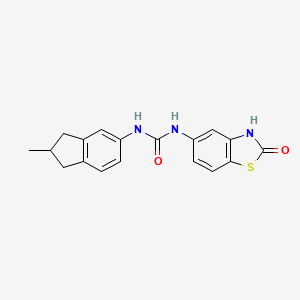

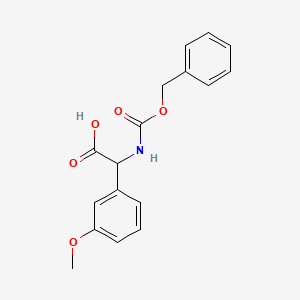
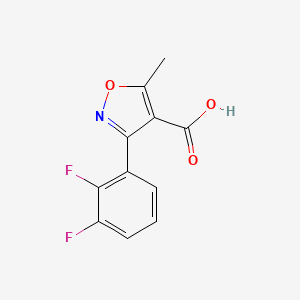
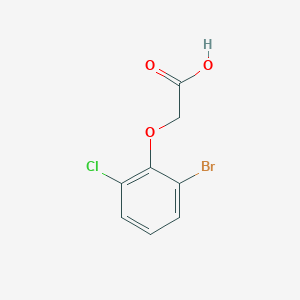
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
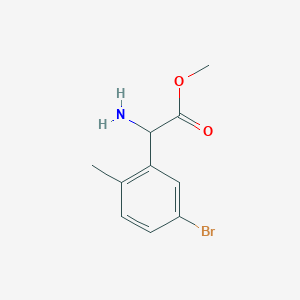
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
